3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
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Overview
Description
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H14F3N·HCl. It is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring, and a pyrrolidine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with methylamine and a suitable reducing agent to form the corresponding imine. This imine is then cyclized to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-oxide derivatives, amine derivatives, and substituted phenyl compounds .
Scientific Research Applications
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride
- 3-(4-(Trifluoromethyl)phenyl)-3-pyrrolidinol hydrochloride
Uniqueness
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positional difference can lead to variations in binding affinity, selectivity, and overall effectiveness in various applications .
Properties
IUPAC Name |
3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c1-11(6-7-16-8-11)9-2-4-10(5-3-9)12(13,14)15;/h2-5,16H,6-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYSTQRENYXLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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